Cas no 22233-79-0 (Ethanone,1-(2-methoxyphenyl)-, oxime)

Ethanone,1-(2-methoxyphenyl)-, oxime structure
22233-79-0 structure
Product Name:Ethanone,1-(2-methoxyphenyl)-, oxime
CAS No:22233-79-0
MF:C9H11NO2
MW:165.189142465591
CID:273321
PubChem ID:339125
Update Time:2025-04-19

Ethanone,1-(2-methoxyphenyl)-, oxime Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-methoxyphenyl)-, oxime
    • N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine
    • 1-(2-Methoxy-phenyl)-aethanon-oxim
    • 1-(2-methoxy-phenyl)-ethanone oxime
    • 2-methoxyacetophenone oxime
    • 2'-Methoxyacetophenoneoxime
    • 2-Methoxy-acetophenonoxim
    • 2-Methoxy-acetophenon-oxim
    • AC1L7PAA
    • Acetophenone,2'-methoxy-, oxime (8CI)
    • AG-E-62500
    • CTK4E8946
    • NSC 364084
    • o-Methoxyacetophenone oxime
    • o-Methoxyacetophenonoxim
    • DTXSID40320774
    • 22233-79-0
    • Inchi: 1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3
    • InChI Key: DIKCFMMRNVHRSS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C(C)=NO

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • PSA: 41.82
  • LogP: 1.89340
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